N-[3-({[4-(propan-2-yl)phenyl]carbamoyl}amino)phenyl]acetamide
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Overview
Description
N-[3-({[4-(propan-2-yl)phenyl]carbamoyl}amino)phenyl]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetamide group attached to a phenyl ring substituted with a propan-2-yl group and a carbamoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-({[4-(propan-2-yl)phenyl]carbamoyl}amino)phenyl]acetamide typically involves the reaction of 4-isopropylphenyl isocyanate with 3-aminophenylacetamide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters helps in maintaining consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-({[4-(propan-2-yl)phenyl]carbamoyl}amino)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring are replaced with other groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using halogens like chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce amines or alcohols, and substitution reactions can result in halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-[3-({[4-(propan-2-yl)phenyl]carbamoyl}amino)phenyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-({[4-(propan-2-yl)phenyl]carbamoyl}amino)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[3-(phenylcarbamoyl)phenyl]acetamide: Similar structure but lacks the propan-2-yl group.
N-[3-({[4-(methyl)phenyl]carbamoyl}amino)phenyl]acetamide: Similar structure with a methyl group instead of a propan-2-yl group.
N-[3-({[4-(ethyl)phenyl]carbamoyl}amino)phenyl]acetamide: Similar structure with an ethyl group instead of a propan-2-yl group.
Uniqueness
N-[3-({[4-(propan-2-yl)phenyl]carbamoyl}amino)phenyl]acetamide is unique due to the presence of the propan-2-yl group, which may confer specific chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-[3-[(4-propan-2-ylphenyl)carbamoylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-12(2)14-7-9-15(10-8-14)20-18(23)21-17-6-4-5-16(11-17)19-13(3)22/h4-12H,1-3H3,(H,19,22)(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGGKOCYBKBQAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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